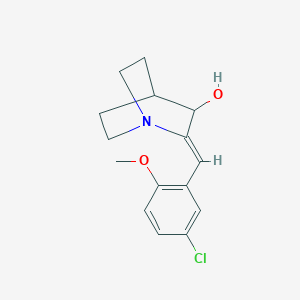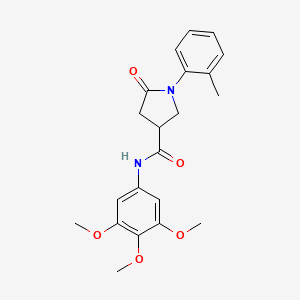![molecular formula C18H15ClN4O2 B5317057 N-(3-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5317057.png)
N-(3-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Pyridaben, which is a widely used insecticide in agriculture. Pyridaben is a urea derivative that belongs to the chemical class of pyridazinone.
Wirkmechanismus
Pyridaben acts by inhibiting the mitochondrial electron transport chain, which leads to the disruption of ATP production in the target organism. This results in the death of the pest.
Biochemical and Physiological Effects:
Pyridaben has been shown to have low toxicity to mammals, birds, and fish. However, it may be toxic to bees and other beneficial insects. Pyridaben has also been shown to have an impact on the activity of certain enzymes in plants, which can affect their growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridaben is a widely used insecticide in agriculture, and its effectiveness has been demonstrated in numerous field trials. However, its use in lab experiments may be limited by its potential impact on non-target organisms, such as bees and other beneficial insects.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to Pyridaben. These include:
1. Investigation of the impact of Pyridaben on soil microorganisms and the soil ecosystem.
2. Development of new formulations of Pyridaben that are more effective and have lower toxicity to non-target organisms.
3. Exploration of the potential use of Pyridaben in the control of tick infestations in livestock.
4. Investigation of the potential impact of Pyridaben on the growth and development of non-target plants.
In conclusion, Pyridaben is a chemical compound with potential applications in various fields, including agriculture and pest control. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are also several areas of research that could be explored in the future to further our understanding of this compound.
Synthesemethoden
Pyridaben can be synthesized using various methods. One of the most common methods is the reaction of 3-chloroaniline with 4-(6-methyl-3-pyridazinyl)phenol in the presence of a suitable catalyst. The resulting intermediate is then treated with urea to obtain Pyridaben.
Wissenschaftliche Forschungsanwendungen
Pyridaben has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including mites, aphids, whiteflies, and thrips. Pyridaben has also been shown to have acaricidal activity, making it a potential candidate for controlling tick infestations in livestock.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-12-5-10-17(23-22-12)25-16-8-6-14(7-9-16)20-18(24)21-15-4-2-3-13(19)11-15/h2-11H,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSPMJAKEHOJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316975.png)
![N-{1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5316977.png)
![N-(5-methyl-3-isoxazolyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5316985.png)
![3-methyl-8-[(3-methyl-1-benzothien-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5316986.png)
![N-(2,3-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5316993.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5317006.png)

![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5317024.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B5317035.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-pyrrolidinyl)benzamide](/img/structure/B5317046.png)
![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5317060.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5317073.png)
